molecular formula C6H5ClN4 B1613289 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 91996-89-3

2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1613289
CAS No.: 91996-89-3
M. Wt: 168.58 g/mol
InChI Key: WOBLTXNSFKDMLD-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a chlorine atom at the 2-position and an amino group at the 4-position

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, survival, and proliferation .

Mode of Action

This compound interacts with its targets by acting as an ATP-competitive inhibitor . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the kinase activity . This results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cell growth and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is a key downstream component in the action of protein kinase B (PKB or Akt) . The inhibition of kinases like EGFR, Her2, VEGFR2, and CDK2 disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability .

Result of Action

The inhibition of the targeted kinases by this compound leads to significant cellular effects. For instance, the compound has shown promising cytotoxic effects against different cancer cell lines . It can induce cell cycle arrest and apoptosis in cells, accompanied by an increase in proapoptotic proteins and the downregulation of anti-apoptotic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with chlorinated pyrimidine intermediates. For instance, the reaction of 2,4-dichloropyrimidine with a suitable pyrrole derivative under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying its electronic properties and reactivity.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrrolopyrimidine derivatives with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-4(3)5(8)11-6/h1-2,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBLTXNSFKDMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627377
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-89-3
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91996-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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